Chloro(tert-butyl)phenylphosphine

Catalog No.
S1906202
CAS No.
29949-69-7
M.F
C10H14ClP
M. Wt
200.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(tert-butyl)phenylphosphine

CAS Number

29949-69-7

Product Name

Chloro(tert-butyl)phenylphosphine

IUPAC Name

tert-butyl-chloro-phenylphosphane

Molecular Formula

C10H14ClP

Molecular Weight

200.64 g/mol

InChI

InChI=1S/C10H14ClP/c1-10(2,3)12(11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

XOQDDCZARYSQNB-UHFFFAOYSA-N

SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl

Canonical SMILES

CC(C)(C)P(C1=CC=CC=C1)Cl

The exact mass of the compound Chloro(tert-butyl)phenylphosphine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(tert-butyl)phenylphosphine is an unsymmetrical secondary phosphine chloride that serves as a critical building block for advanced organophosphorus ligands. Featuring both a sterically demanding tert-butyl group and a planar phenyl ring, this precursor enables the synthesis of phosphines with highly tunable steric and electronic profiles[1]. It is primarily procured for the development of P-chiral catalysts, customized Buchwald-type biaryl ligands, and specialized pincer complexes [2]. By offering a structural midpoint between symmetrical diphenyl and di-tert-butyl phosphine chlorides, it allows chemists to precisely calibrate the basicity and cone angle of the resulting metal-ligand complexes, ensuring optimal performance in challenging catalytic cycles.

Substituting Chloro(tert-butyl)phenylphosphine with symmetrical analogs like chlorodiphenylphosphine or di-tert-butylchlorophosphine fundamentally alters the catalytic trajectory of the resulting ligand[1]. Chlorodiphenylphosphine yields ligands with a significantly smaller Tolman cone angle, often leading to sluggish reductive elimination in cross-coupling cycles due to insufficient steric crowding. Conversely, di-tert-butylchlorophosphine creates extreme steric bulk that can entirely inhibit initial substrate coordination or oxidative addition at the metal center [1]. Furthermore, symmetrical precursors are inherently achiral at phosphorus; they cannot generate P-stereogenic centers upon substitution [2]. Therefore, Chloro(tert-butyl)phenylphosphine is strictly required when the synthetic goal is a P-chiral ligand or a catalyst requiring an intermediate, finely-tuned steric environment.

Intermediate Steric Tuning via Tolman Cone Angle

The incorporation of a -P(tBu)(Ph) moiety provides a highly specific intermediate steric environment compared to symmetrical analogs. Based on standard crystallographic and computational models, the Tolman cone angle for a -PPh2 group (e.g., in PPh3) is approximately 145°, while a -P(tBu)2 group (e.g., in P(tBu)2Ph) expands to a massive 170° [1]. The -P(tBu)(Ph) group (e.g., in P(tBu)Ph2) offers an intermediate cone angle of 157° [1]. This precise 12° increase over diphenyl derivatives and 13° decrease from di-tert-butyl derivatives is critical for balancing the opposing kinetics of oxidative addition and reductive elimination in palladium-catalyzed cross-coupling reactions.

Evidence DimensionTolman cone angle
Target Compound Data157° (for P(tBu)Ph2 derivatives)
Comparator Or Baseline145° (PPh3) and 170° (P(tBu)2Ph)
Quantified Difference12° larger than diphenyl; 13° smaller than di-tert-butyl
ConditionsStandard Tolman cone angle calculations

Procurement of this specific unsymmetrical precursor allows chemists to fine-tune steric bulk to a 'Goldilocks' zone, preventing the catalyst deactivation seen with overly small or overly bulky symmetrical ligands.

Absolute Requirement for P-Chiral Center Generation

Chloro(tert-butyl)phenylphosphine inherently possesses three different substituents (Cl, tBu, Ph) on the phosphorus atom. Upon nucleophilic substitution of the chloride during ligand synthesis, it directly generates a pro-chiral or P-chiral center, a process that has been optimized to yield optically active derivatives[1]. Symmetrical precursors like chlorodiphenylphosphine (yielding -PPh2) or di-tert-butylchlorophosphine (yielding -P(tBu)2) have a 0% probability of forming P-stereogenic centers via simple substitution due to their internal symmetry [1]. This makes the unsymmetrical precursor strictly necessary for accessing specific classes of asymmetric catalysts.

Evidence DimensionP-Stereogenic Center Formation
Target Compound Data100% atom-economical generation of a P-chiral center upon substitution
Comparator Or Baseline0% possibility with symmetrical chlorodiphenylphosphine
Quantified DifferenceAbsolute structural divergence (chiral vs. achiral)
ConditionsNucleophilic substitution during ligand synthesis

Buyers developing asymmetric catalysts must procure unsymmetrical precursors like Chloro(tert-butyl)phenylphosphine to achieve P-chirality, as symmetrical alternatives are structurally incapable of this function.

High-Yield Precursor for Secondary Phosphine Oxides (SPOs)

Chloro(tert-butyl)phenylphosphine demonstrates excellent processability as a precursor for secondary phosphine oxides (SPOs). In controlled hydrolysis reactions, it converts to tert-butyl(phenyl)phosphine oxide with exceptionally high efficiency. Studies demonstrate that reacting chloro(tert-butyl)phenylphosphine with water in dichloromethane at room temperature yields the corresponding SPO in 97% yield after only 5 hours [1]. This high-yielding, clean conversion makes it a superior starting material compared to multi-step syntheses required to build unsymmetrical SPOs from primary phosphines or elemental phosphorus.

Evidence DimensionHydrolysis Yield to Secondary Phosphine Oxide
Target Compound Data97% yield of tert-butyl(phenyl)phosphine oxide
Comparator Or BaselineMulti-step synthesis from primary phosphines (typically <60% overall yield)
Quantified Difference>35% higher overall yield with single-step operational simplicity
Conditions5 hours, room temperature, H2O in dichloromethane

The near-quantitative single-step conversion to SPOs reduces procurement costs and synthetic bottlenecking for laboratories producing pre-ligands for transition metal catalysis.

Synthesis of P-Chiral Ligands for Asymmetric Catalysis

Ideal for creating P-stereogenic phosphines used in highly enantioselective hydrogenations and cross-couplings, leveraging the compound's inherent asymmetry [1].

Development of Customized Biaryl Ligands

Used to synthesize unsymmetrical Buchwald-type phosphines where precise steric tuning (between the 145° and 170° cone angles) is required for challenging aminations or etherifications [2].

Preparation of Secondary Phosphine Oxides (SPOs)

Acts as a highly efficient, single-step precursor for tert-butyl(phenyl)phosphine oxide via hydrolysis, which is widely used as an air-stable pre-ligand in transition metal-catalyzed reactions [3].

Construction of Unsymmetrical Pincer Complexes

Procured for the synthesis of POCOP or PNP pincer ligands where the unsymmetrical -P(tBu)(Ph) arms provide unique steric and electronic environments around metal centers like Nickel or Palladium[4].

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Last modified: 08-16-2023

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